molecular formula C13H17N3O2 B2541211 [(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea CAS No. 2408938-53-2

[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea

Cat. No. B2541211
CAS RN: 2408938-53-2
M. Wt: 247.298
InChI Key: PITZHYQISVXENJ-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea, also known as MMU, is a synthetic compound that has been widely studied for its potential applications in scientific research. MMU belongs to the class of compounds known as pyrrolidines and has been found to possess a range of interesting biological properties.

Scientific Research Applications

Selective Aldose Reductase Inhibitors

  • A study by Ali et al. (2012) focused on the synthesis of new iminothiazolidin-4-one acetate derivatives, which demonstrated significant inhibitory potency against aldose reductase (ALR2). These compounds, including some with similar structures to the queried compound, have potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Photocatalytic Transformation

  • Research by Richard and Bengana (1996) explored the photocatalytic transformation of a phenyl-urea herbicide in aqueous TiO2 and ZnO suspensions, focusing on how pH affects the process. This study provides insights into the environmental fate of similar urea-based compounds (Richard & Bengana, 1996).

Antitumor and Antimicrobial Synthesis

  • Azmy et al. (2018) described a microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones. This study illustrates the potential of compounds with pyrrolidinone structures in developing new pharmaceuticals (Azmy et al., 2018).

Soil Bacterial Mineralization

  • Sørensen et al. (2001) isolated a Sphingomonas sp. from agricultural soil, capable of metabolizing phenylurea herbicides like isoproturon. This research is crucial in understanding the biodegradation of urea-based herbicides in the environment (Sørensen et al., 2001).

Novel Antibacterial Agents

  • Dolan et al. (2016) synthesized a series of thiourea-containing compounds, including those with structural similarities to the queried compound, demonstrating significant antibacterial activity against various bacteria including MRSA (Dolan et al., 2016).

Temperature-Induced Changes in Polyureas

  • Coleman et al. (1997) conducted infrared temperature studies on polyurea and related diureas, providing insights into the thermal behavior of urea derivatives (Coleman et al., 1997).

properties

IUPAC Name

[(2S,3R)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16-11(17)7-10(8-15-13(14)18)12(16)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H3,14,15,18)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITZHYQISVXENJ-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CNC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)CNC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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